molecular formula C10H13ClFN B13260439 N-butyl-4-chloro-3-fluoroaniline

N-butyl-4-chloro-3-fluoroaniline

Cat. No.: B13260439
M. Wt: 201.67 g/mol
InChI Key: YFEPGKCRWXHBQH-UHFFFAOYSA-N
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Description

N-Butyl-4-chloro-3-fluoroaniline (molecular formula: C₁₀H₁₃ClFN, molecular weight: 201.67 g/mol) is an aniline derivative featuring a butyl group attached to the nitrogen atom, with chlorine and fluorine substituents at the 4- and 3-positions of the aromatic ring, respectively. This compound is structurally analogous to N-butyl-3-chloro-4-fluoroaniline (discussed in ), differing only in the positions of the halogen substituents. Such halogenated anilines are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electronic and steric properties, which influence reactivity and biological interactions.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-butyl-4-chloro-3-fluoroaniline

InChI

InChI=1S/C10H13ClFN/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6H2,1H3

InChI Key

YFEPGKCRWXHBQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-butyl-4-chloro-3-fluoroaniline typically involves the reduction of 3-chloro-4-fluoronitrobenzene. One common method includes the use of a hydrogenation reaction under the catalysis of 1% platinum on carbon (Pt/C) catalyst. The reaction is carried out at a temperature range of 50-100°C and a hydrogen pressure of 0.1-5 MPa. The mass ratio of 3-chloro-4-fluoronitrobenzene to the catalyst is generally maintained between 200:1 and 400:1 .

Industrial Production Methods

For large-scale production, the process involves the use of 3-chloro-4-fluoronitrobenzene as the starting material, which is subjected to hydrogenation in the presence of a Pt/C catalyst. The reaction is conducted at elevated temperatures and pressures to ensure high conversion rates and yields. The crude product is then purified through distillation to obtain this compound with a purity of over 99.5% and a yield of over 94% .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-3-fluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a Pt/C catalyst is commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as this compound derivatives.

    Reduction: The primary product is this compound.

    Oxidation: Products can include various oxidized derivatives of this compound.

Scientific Research Applications

N-butyl-4-chloro-3-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Key Structural Analogs

The table below compares N-butyl-4-chloro-3-fluoroaniline with structurally related compounds, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties Reference
This compound C₁₀H₁₃ClFN Cl (4), F (3), butyl (N) 201.67 Pharmaceutical synthesis
N-Butyl-3-chloro-4-fluoroaniline C₁₀H₁₃ClFN Cl (3), F (4), butyl (N) 201.67 Antibiotics, herbicides
N-(Butan-2-yl)-4-fluoro-3-methylaniline C₁₁H₁₆FN F (4), CH₃ (3), butan-2-yl (N) 181.25 Enhanced stability, agrochemicals
3-Chloro-4-fluoro-N-methylaniline C₇H₆ClFN Cl (3), F (4), CH₃ (N) 173.58 Reactivity in cross-coupling reactions
N-Ethyl-3-fluoroaniline hydrochloride C₈H₁₁ClFN F (3), ethyl (N), HCl 191.63 Improved solubility, biological studies
N-Butyl-3-fluoro-4-methylaniline C₁₁H₁₆FN F (3), CH₃ (4), butyl (N) 181.25 Materials science, receptor binding

Notes:

  • Halogen Position : The position of chlorine and fluorine significantly impacts electronic effects. For example, 4-chloro-3-fluoro substitution (hypothetical) vs. 3-chloro-4-fluoro () alters resonance stabilization and dipole moments.
  • N-Alkyl Groups : Butyl groups increase steric hindrance compared to methyl or ethyl, reducing nucleophilic reactivity but enhancing lipid solubility for biological applications.

Chemical Reactivity and Stability

Electronic Effects

  • Fluorine : The electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring, facilitating reactions like nitration or sulfonation.
  • Chlorine : Chlorine’s polarizability increases susceptibility to nucleophilic aromatic substitution (e.g., in herbicide synthesis).

Steric Effects

  • The butyl group on nitrogen creates steric bulk, reducing reaction rates in crowded environments (e.g., coupling reactions) but improving thermal stability.
  • In contrast, N-methyl analogs (e.g., 3-chloro-4-fluoro-N-methylaniline) exhibit higher reactivity due to reduced steric hindrance.

Antimicrobial and Anticancer Potential

  • Compounds with 3-chloro-4-fluoro substitution (e.g., N-butyl-3-chloro-4-fluoroaniline) show moderate antimicrobial activity against Gram-positive bacteria.

Research Findings and Limitations

  • Contradictions in Stability : While fluorine generally enhances stability (), its combination with chlorine in certain positions may lead to unexpected degradation pathways.
  • Biological Data Gaps: Limited studies exist on the exact pharmacokinetics of this compound, necessitating further in vivo research.

Biological Activity

N-butyl-4-chloro-3-fluoroaniline is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article provides a detailed exploration of its biological activity, synthesizing findings from diverse studies and presenting relevant data.

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₃ClF N
  • Molecular Weight : 174.66 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 227.5 °C
  • Melting Point : 42-44 °C

These properties suggest that the compound is a stable organic molecule suitable for various applications in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its antitumor and antiviral properties. The following sections summarize key findings from recent studies.

Antitumor Activity

Research has indicated that derivatives of aniline compounds exhibit significant antitumor activities. In a study focusing on similar compounds, several analogs were synthesized and tested against various human cancer cell lines, including:

CompoundCancer Cell LineIC₅₀ (µM)
4cMCF-7 (Breast)1.2
5bHCT-116 (Colon)0.8
4aHePG-2 (Liver)1.5
5dHFB4 (Skin)0.9

These results suggest that modifications in the aniline structure can enhance antitumor efficacy, potentially applicable to this compound as well .

Antiviral Activity

The antiviral properties of related compounds have also been explored, particularly in targeting viral entry mechanisms. For instance, compounds with similar halogen substitutions showed promising results against HIV and other viruses by inhibiting critical binding sites on viral proteins. A docking study revealed that the structural configurations of these compounds, including those with chloro and fluoro substituents, enhance their binding affinity to viral targets .

Case Studies

  • Antitumor Efficacy Study :
    A study synthesized a series of anilinoquinazoline derivatives, including those structurally related to this compound. The derivatives were subjected to in vitro assays against multiple cancer types, demonstrating significant growth inhibition and suggesting a potential pathway for developing new cancer therapies .
  • Antiviral Mechanism Exploration :
    Another investigation focused on the mechanism of action for compounds similar to this compound against viral infections. The study utilized molecular docking simulations to predict binding interactions with viral proteins, revealing that specific substituent patterns could enhance antiviral potency through improved hydrophobic interactions within the target site .

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